Sdz pri 053

Description

Properties

CAS No. |

164514-52-7 |

|---|---|

Molecular Formula |

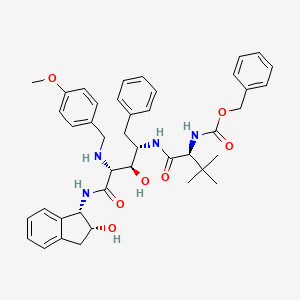

C42H50N4O7 |

Molecular Weight |

722.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C42H50N4O7/c1-42(2,3)38(46-41(51)53-26-29-15-9-6-10-16-29)40(50)44-33(23-27-13-7-5-8-14-27)37(48)36(43-25-28-19-21-31(52-4)22-20-28)39(49)45-35-32-18-12-11-17-30(32)24-34(35)47/h5-22,33-38,43,47-48H,23-26H2,1-4H3,(H,44,50)(H,45,49)(H,46,51)/t33-,34+,35-,36+,37+,38+/m0/s1 |

InChI Key |

ZVWSWYSIMOZTTG-QVDBQUMVSA-N |

SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC2C(CC3=CC=CC=C23)O)NCC4=CC=C(C=C4)OC)O)NC(=O)OCC5=CC=CC=C5 |

Other CAS No. |

164514-52-7 |

Synonyms |

SDZ PRI 053 SDZ PRI-053 |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Considerations in the Preparation of Sdz Pri 053

Methodologies for the Synthesis of the 2-Aminobenzylstatine Moiety

The 2-aminobenzylstatine moiety serves as a novel transition-state analog in HIV-1 proteinase inhibitors. researchgate.netnih.govnih.govresearchgate.netresearchgate.net The synthesis of compounds containing this moiety typically involves strategies employed for building peptide isosteres. A common approach for constructing aminomethylene units, which can replace a scissile amide bond, is the reductive alkylation of an amine with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride under acidic conditions. researchgate.net This method allows for the formation of a new C-N bond with control over the stereochemistry if chiral precursors are utilized.

Elaboration of the 2-(S)-amino-3-(R)-hydroxyindane Subunit in SDZ PRI 053

The 2-(S)-amino-3-(R)-hydroxyindane subunit is a crucial chiral component of this compound, replacing an amino acid amide found in earlier inhibitors. researchgate.netnih.govresearchgate.netresearchgate.net This specific stereoisomer, often referred to as (1S,2R)-1-amino-2-indanol, is a well-known chiral building block. researchgate.netmdpi.comaksci.com

Several strategies exist for the enantioselective synthesis of cis-1-amino-2-indanol. One notable approach leverages the chiral pool, starting from readily available α-amino acids such as phenylalanine. mdpi.com Hiyama and coworkers, for example, reported a synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol beginning with D-phenylalanine. This involved converting D-phenylalanine into a hydroxylated compound with an 82% yield using a mixture of NaNO₂-H₂SO₄. mdpi.com The subsequent steps typically involve protection of functional groups, transformation of the carboxylic acid to an acyl chloride, and further cyclization and reduction steps to form the indane ring system with the desired stereochemistry.

Other methods include enzymatic acylation of racemic trans-1-azido-2-indanol in the presence of lipase, leading to the separation of enantiomers. mdpi.com Intramolecular amide cyclization strategies have also been developed, where a leaving group at the C2 position and an amide/urethane derivative at the C1 position facilitate an O-amide cyclization to yield the cis-5-membered ring. mdpi.com

Optimization of Stereoselectivity in this compound Synthesis

Achieving high stereoselectivity is paramount in the synthesis of pharmaceuticals like this compound, which possess multiple chiral centers. The specific stereochemistry of this compound, particularly the 2-(S)-amino-3-(R)-hydroxyindane subunit, underscores the need for precise control during its synthesis. researchgate.netnih.govresearchgate.netresearchgate.net

Key strategies for optimizing stereoselectivity in complex organic synthesis include:

Chiral Pool Approach: Utilizing enantiomerically pure starting materials, such as specific amino acids (e.g., D-phenylalanine for the indane subunit), ensures that the inherent chirality is carried through the synthetic route. mdpi.comethz.ch

Chiral Auxiliaries: Incorporating an enantiopure appendage that directs the formation of new stereocenters in a defined relative configuration. This auxiliary is later removed and can often be recycled. An example from related HIV protease inhibitor synthesis involves the use of a bulky and chiral N-(methoxycarbonyl)-L-tert-leucinyl moiety as a nitrogen protecting group to achieve high diastereoselectivity in amino ketone reductions via Felkin-Anh control. acs.org

Diastereoselective Reactions: Designing reactions that favor the formation of one diastereomer over others. For instance, diastereoselective reductions or aminohydroxylation processes can be employed to establish specific stereochemical relationships between adjacent functional groups. beilstein-journals.orgrsc.org

Enantioselective Catalysis: Using a chiral catalyst in substoichiometric quantities to induce asymmetry in the product from achiral or prochiral starting materials. Biocatalytic approaches, for example, have been explored for the stereoselective synthesis of vicinal amino alcohols, which are structural motifs found in such inhibitors. frontiersin.org

The optimization process often involves careful selection of reagents, reaction conditions (temperature, solvent), and protecting groups to maximize the yield of the desired stereoisomer and minimize the formation of unwanted diastereomers or racemization.

Purification and Analytical Techniques for Synthetic this compound Intermediates and Final Product

The purification and rigorous analytical characterization of synthetic intermediates and the final this compound product are essential to ensure purity, identity, and stereochemical integrity. Common techniques employed in the synthesis of complex organic molecules and pharmaceutical candidates include:

Purification Techniques:

Filtration: Used to separate solid precipitates from liquid reaction mixtures, often followed by washing with appropriate solvents. google.comfrontiersin.org This can be performed under reduced pressure to enhance efficiency. Current time information in Bangalore, IN.

Recrystallization: A widely used method for purifying solid organic products. It involves dissolving the impure solid in a minimum volume of hot solvent, filtering to remove insoluble impurities, and then cooling the solution to allow the pure product to crystallize out. acs.orgCurrent time information in Bangalore, IN.iris-biotech.de

Chromatography: Indispensable for separating complex mixtures and purifying compounds. This includes:

Flash Chromatography: A rapid form of column chromatography for purification. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): Automated systems are used for preparative purification, capable of handling various scales and phases (Silica, Alox, RP, IEX, SEC). researchgate.netiris-biotech.de Chiral HPLC is crucial for assessing and ensuring enantiomeric purity. researchgate.net

Solvent Extraction: Used to separate components of a mixture between two immiscible liquid phases. Current time information in Bangalore, IN.

Drying: Removal of residual solvents, often by heating under vacuum. google.com

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, connectivity, and stereochemistry of compounds. Both ¹H NMR and ¹³C NMR are routinely used. google.comfrontiersin.org 2D NMR techniques (e.g., COSY) can further confirm structural assignments. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for molecular weight determination, identification of compounds, and detection of impurities. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. frontiersin.org

Elemental Analysis (Micro-analysis): Determines the elemental composition of a compound, confirming its empirical formula. frontiersin.org

Melting Point Determination: For solid compounds, a sharp melting point range indicates high purity. Current time information in Bangalore, IN.

High-Performance Liquid Chromatography (HPLC): Beyond purification, analytical HPLC is used to determine the purity of intermediates and final products, and chiral HPLC specifically for enantiomeric excess (ee) determination. acs.orgnih.gov

These techniques, applied at various stages of the synthesis, ensure the production of high-quality this compound suitable for further research and development.

Molecular Mechanism of Action of Sdz Pri 053 on Hiv 1 Proteinase

SDZ PRI 053 as a Transition-State Analog Inhibitor of HIV-1 Proteinase

This compound is characterized as a transition-state analog inhibitor of HIV-1 proteinase. Its design incorporates a 2-aralkyl-amino-substituted statine (B554654) moiety, which serves as a novel transition-state analog. Transition-state analogs are molecules that mimic the high-energy transition state of an enzymatic reaction rather than the substrate or product. By binding tightly to the enzyme's active site in this conformation, they effectively block the catalytic process. HIV-1 proteinase is an aspartic protease, and its catalytic mechanism involves a tetrahedral intermediate. Inhibitors like this compound, containing a non-cleavable hydroxyethylene or hydroxyethylamine isostere, are designed to mimic this transition state, leading to potent inhibition. The specific structural feature of this compound includes a reduced-size 2-aminobenzylstatine derivative, which incorporates 2-(S)-amino-3-(R)-hydroxyindane in place of an amino acid amide.

Quantitative Characterization of this compound's Enzyme Inhibition Kinetics

This compound demonstrates potent inhibition of HIV-1 proteinase. Quantitative enzymatic assays have determined its inhibition constant (Ki) for HIV-1 proteinase to be 9.5 nM. While primarily targeting HIV-1, this compound also inhibits HIV-2 proteinase, albeit with a lower potency, exhibiting a Ki of 50 nM.

A key aspect of its efficacy is its high selectivity for viral proteinases over host proteases. This compound showed no detectable inhibition of various human proteases, including pepsin, renin, cathepsins B, D, and G, trypsin, chymotrypsin, plasmin, thrombin, elastase, kallikrein, and aminopeptidase (B13392206) M, even at concentrations up to 10,000 nM. This selectivity minimizes potential off-target effects on host cellular processes.

The antiviral activity of this compound has been quantitatively characterized across various cell lines, primary lymphocytes, and primary monocytes, against both laboratory strains and clinical HIV-1 isolates. The 50% effective dose (ED50) for inhibiting HIV-1 replication ranged from 0.028 to 0.15 µM. Notably, cell proliferation was only impaired at concentrations 100- to 300-fold higher than those required for antiviral activity, indicating a favorable therapeutic index in in vitro settings.

Table 1: Enzyme Inhibition Kinetics of this compound

| Enzyme | Inhibition Constant (Ki) |

| HIV-1 Proteinase | 9.5 nM |

| HIV-2 Proteinase | 50 nM |

| Host Proteases* | >10,000 nM |

*Includes pepsin, renin, cathepsins B, D, G, trypsin, chymotrypsin, plasmin, thrombin, elastase, kallikrein, and aminopeptidase M.

Table 2: Antiviral Activity of this compound against HIV-1 Strain IIIB in Various Cell Lines

| Cell Line | ED50 (µM) | ED90 (µM) |

| MT4 | 0.058 | 0.13 |

| HUT78 | 0.12 | 0.24 |

| MOLT4 | 0.058 | 0.13 |

| U937 | 0.058 | 0.13 |

Molecular Interactions between this compound and the HIV-1 Proteinase Active Site

HIV-1 proteinase is a homodimeric aspartic protease, with each monomer contributing to the formation of a single active site located at the dimer interface. The active site contains a catalytic dyad of aspartate residues (Asp25 from each monomer). The enzyme's structure also features flexible "flaps" that cover the active site, undergoing conformational changes upon substrate or inhibitor binding to enclose the ligand tightly.

As a transition-state analog, this compound is designed to bind with high affinity to this active site, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. While specific crystallographic details of this compound in complex with HIV-1 proteinase are not explicitly detailed in the provided search results, the development of HIV proteinase inhibitors, including those with the 2-aminobenzylstatine moiety, has been extensively supported by X-ray crystallography and molecular modeling. This rational design approach aims to optimize interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's binding pockets. Typically, transition-state analogs form strong hydrogen bonds with the catalytic aspartates and other residues in the active site, effectively occupying the substrate-binding cleft and preventing the natural polyprotein cleavage.

Impact of this compound on Gag Precursor Protein Processing in Viral Replication

The primary mechanism of antiviral action of this compound is the inhibition of Gag precursor protein processing. In the HIV replication cycle, the viral proteinase is responsible for cleaving the Gag and Gag-Pol polyproteins into mature structural proteins (e.g., matrix (MA), capsid (CA), nucleocapsid (NC)) and enzymes (e.g., reverse transcriptase, integrase, proteinase itself). This proteolytic cleavage is essential for the assembly of infectious virions.

By inhibiting HIV-1 proteinase, this compound prevents the proper cleavage of these polyproteins. This leads to the accumulation of uncleaved or partially cleaved Gag and Gag-Pol precursors within the infected cells and budding virions. Studies have shown that the presence of this compound dose-dependently causes a shift from lower-molecular-weight proteins, such as the p24 capsid antigen, to higher-molecular-weight precursors (e.g., p41 and p55) in particles isolated from treated cultures.

This compound inhibits HIV replication not only in de novo-infected cells but also reduces p24 antigen production by chronically infected cells. For instance, it dose-dependently inhibited p24 antigen shedding into the supernatant of Jurkat/IIIB cells, with an ED50 estimated at 2.4 µM.

Functional Consequences of this compound's Action on Viral Particle Maturation and Infectivity

The inhibition of Gag precursor protein processing by this compound has profound functional consequences on viral particle maturation and infectivity. When the Gag and Gag-Pol polyproteins are not properly cleaved, the nascent virions fail to undergo the necessary morphological transformation to become mature, infectious particles. Instead, immature and non-infectious viral particles are produced.

Research findings indicate that virus particles produced in the presence of this compound are significantly less infectious than those from untreated cultures. Specifically, these particles were found to be approximately 50-fold less infectious. This dramatic reduction in infectivity is a direct result of the proteinase's inability to process the viral polyproteins, leading to structurally aberrant and functionally impaired virions incapable of establishing a productive infection in new host cells. This mechanism underscores the critical role of HIV-1 proteinase in the late stages of the viral replication cycle and the effectiveness of this compound as an inhibitor of this process.

In Vitro Biological Activity and Antiviral Efficacy of Sdz Pri 053

Evaluation of SDZ PRI 053's Antiviral Efficacy in Diverse Cell Culture Models

The antiviral efficacy of this compound has been comprehensively evaluated across various cell culture models, including T4 lymphocyte cell lines, monocytic cell lines, and primary human cells, utilizing p24 antigen shedding as a primary parameter for assessing virus replication. researchgate.net

Studies in T4 Lymphocyte Cell Lines (e.g., MT4, HUT78, MOLT4)

This compound demonstrated significant antiviral efficacy against the HIV-1 strain IIIB in several T4 lymphocyte cell lines, specifically MT4, HUT78, and MOLT4. researchgate.net The 50% effective doses (ED50s) ranged from 0.058 to 0.12 mM, while the 90% effective doses (ED90s) were observed between 0.13 and 0.24 mM. researchgate.net The concentrations of this compound required to inhibit the proliferation of these cell lines ranged from 10.0 to 17.4 mM, indicating a substantial therapeutic window. researchgate.net

Table 1: Antiviral Efficacy and Cytotoxicity of this compound in T4 Lymphocyte Cell Lines

| Cell Line | ED50 (mM) | ED90 (mM) | CC50 (mM) | Selectivity Index (CC50/ED50) |

| MT4 | 0.058-0.12 | 0.13-0.24 | 10.0-17.4 | 100-300 fold higher |

| HUT78 | 0.058-0.12 | 0.13-0.24 | 10.0-17.4 | 100-300 fold higher |

| MOLT4 | 0.058-0.12 | 0.13-0.24 | 10.0-17.4 | 100-300 fold higher |

Note: Data represents ranges reported for the cell lines. researchgate.net

Investigations in Monocytic Cell Lines (e.g., U937)

The antiviral efficacy of this compound was also confirmed in the monocytic cell line U937 against HIV-1 strain IIIB. researchgate.net The effective doses and cytotoxicity profiles in U937 cells were comparable to those observed in the T4 lymphocyte cell lines, with ED50s and ED90s falling within the same ranges. researchgate.net

Antiviral Activity in Primary Lymphocytes and Primary Monocytes

Crucially, this compound effectively inhibited HIV-1 strain IIIB replication in primary T4 lymphocytes. researchgate.net Furthermore, it demonstrated activity against the monocytotropic HIV-1 strain BaL in primary monocytes. researchgate.net In these primary cell cultures, the ED50s for clinical HIV-1 isolates ranged from 0.028 to 0.15 mM, and ED90s from 0.074 to 0.32 mM. researchgate.net Over 80% of the cells remained viable for the duration of a 20-day experiment in the presence of 3 mM this compound. researchgate.net

Spectrum of Antiviral Activity Against Laboratory-Adapted HIV-1 Strains

The antiviral spectrum of this compound extends beyond HIV-1 strain IIIB to include other laboratory-adapted HIV-1 strains, such as RF and HE. researchgate.net A significant finding was that all HIV-1 isolates tested, including these laboratory strains, were inhibited with similar efficacy, and no naturally occurring resistance to this compound was encountered. researchgate.netnih.govnih.gov

Efficacy Against Diverse Clinical HIV-1 Isolates

This compound exhibited efficacy against a diverse panel of clinical HIV-1 isolates obtained from various geographic locations, including Europe, Asia, Africa, and the United States. researchgate.net These isolates were inhibited in both primary T4 lymphocytes and primary monocytes. researchgate.net The ED50s for these clinical isolates ranged from 0.028 to 0.15 mM, and ED90s from 0.074 to 0.32 mM. researchgate.net Notably, this compound was equally effective against an AZT-sensitive isolate (A018A) and its AZT-resistant counterpart (A018C) from the same patient, highlighting its potential against drug-resistant strains. researchgate.netnih.govnih.gov

Table 2: Antiviral Efficacy of this compound Against HIV-1 Strains and Clinical Isolates in Primary Cells

| Virus Strain/Isolate Type | Cell Type | ED50 (mM) | ED90 (mM) |

| HIV-1 IIIB | Primary T4 Lymphocytes | - | - |

| HIV-1 BaL (monocytotropic) | Primary Monocytes | - | - |

| Clinical HIV-1 Isolates | Primary T4 Lymphocytes | 0.028-0.15 | 0.074-0.32 |

| Clinical HIV-1 Isolates | Primary Monocytes | 0.028-0.15 | 0.074-0.32 |

| AZT-resistant HIV-1 | Primary T4 Lymphocytes | Similar to AZT-sensitive | Similar to AZT-sensitive |

Note: Specific ED50/ED90 values for IIIB and BaL in primary cells were not explicitly detailed in the provided text but confirmed as inhibited. researchgate.net

Comparative Analysis of this compound's Potency Against HIV-1 and HIV-2 Replication

This compound demonstrated differential potency against HIV-1 and HIV-2. It was found to be a less potent inhibitor of HIV-2 proteinase, with a Ki of 50 nM, compared to its inhibition of HIV-1 proteinase, which had a Ki of 9.5 nM. researchgate.net Consequently, this compound was also less potent against HIV-2 replication, specifically strains EHO and ROD, when measured by viral p24 antigen production. researchgate.net For MT4 cells, the ED50s determined for HIV-2 strains were two to three times higher than those for HIV-1 strains. researchgate.net However, it is noteworthy that a clinical HIV-2 isolate, MS, was inhibited in primary T4 cells by concentrations of this compound similar to those that inhibited clinical HIV-1 isolates. researchgate.net

Table 3: Comparative Potency of this compound Against HIV-1 and HIV-2

| Target/Strain | Type | Ki (nM) | ED50 (MT4 cells, mM) |

| HIV-1 Proteinase | Enzyme Inhibition | 9.5 | - |

| HIV-2 Proteinase | Enzyme Inhibition | 50 | - |

| HIV-1 Strains | Replication | - | 0.058-0.12 |

| HIV-2 Strains (EHO, ROD) | Replication | - | 2-3x higher than HIV-1 |

| Clinical HIV-2 Isolate (MS) | Replication | - | Similar to clinical HIV-1 isolates (in primary T4 cells) |

Note: "-" indicates data not explicitly provided in the source for that specific metric. researchgate.net

Differential Antiviral Efficacy in De Novo Versus Chronically Infected Cellular Systems

This compound exhibits differential antiviral efficacy depending on whether the cellular system is de novo infected or chronically infected researchgate.netasm.orgnih.govresearchgate.netnih.gov. In de novo infected cells, this compound effectively inhibits HIV-1 replication, with 50% effective doses (ED50s) ranging from 0.028 to 0.15 µM across various laboratory strains and clinical isolates asm.orgresearchgate.net. For instance, against HIV-1 strain IIIB in T4 lymphocyte cell lines (MT4, HUT78, MOLT4) and the monocytic cell line U937, ED50s were observed between 0.058 and 0.12 µM, and 90% effective doses (ED90s) between 0.13 and 0.24 µM, as determined by p24 antigen shedding researchgate.net.

However, the inhibitory potency of this compound in chronically infected cellular systems was found to be considerably lower when assessed by p24 release researchgate.netasm.orgnih.govresearchgate.netnih.gov. While this compound did inhibit p24 antigen production by chronically infected Jurkat/IIIB cells in a dose-dependent manner, the ED50 was estimated to be 2.4 µM researchgate.net. This significantly higher concentration compared to de novo infection suggests a reduced efficacy in established infections. A concentration of this compound that was greater than 90% effective in de novo infection allowed for the release of normal amounts of viral particles containing cleaved gag protein from chronically infected cells researchgate.net. This observed difference in potency is attributed to the fact that virus particles produced in the presence of this compound are approximately 50-fold less infectious than those from untreated cultures researchgate.netasm.orgnih.govresearchgate.netnih.gov.

Assessment of this compound's Selectivity in Inhibiting Viral Replication over Host Cell Proliferation

This compound demonstrates a favorable selectivity profile, effectively inhibiting viral replication at concentrations significantly lower than those required to impair host cell proliferation researchgate.netasm.orgresearchgate.net. The concentrations of this compound needed to inhibit the proliferation of various cell lines (MT4, HUT78, MOLT4, U937) range from 10.0 to 17.4 µM researchgate.net. These cytotoxic concentrations (CC50s) are 100- to 300-fold higher than the antivirally active concentrations (ED50s) researchgate.netasm.orgresearchgate.net.

This substantial difference between the effective antiviral concentration and the cytotoxic concentration indicates a high selectivity index (SI), which is a crucial parameter for evaluating the therapeutic potential of an antiviral compound mdpi.comresearchgate.netresearchgate.net. The selectivity index for this compound, calculated as the ratio of CC50 to ED50, highlights its ability to target viral processes without significantly compromising host cell viability mdpi.comresearchgate.net.

The following table summarizes the in vitro antiviral efficacy (ED50) and cytotoxicity (CC50) of this compound in various cell lines, along with the calculated selectivity index.

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of this compound

| Cell Line | Antiviral Efficacy (ED50, µM) researchgate.net | Cytotoxicity (CC50, µM) researchgate.net | Selectivity Index (CC50/ED50) |

| MT4 | 0.058 | 10.0 | ~172 |

| HUT78 | 0.12 | 17.4 | ~145 |

| MOLT4 | 0.082 | 17.4 | ~212 |

| U937 | 0.082 | 17.4 | ~212 |

| Jurkat/IIIB (chronically infected) | 2.4 (p24 antigen production) researchgate.net | Not specified for this specific chronic infection model, but likely similar to other cell lines. | - |

Note: ED50 values for de novo infection range from 0.028 to 0.15 µM across various strains and isolates asm.orgresearchgate.net. The table above uses specific values from a detailed study researchgate.net.

Structure Activity Relationship Sar Studies of Sdz Pri 053 and Its Chemical Analogues

Identification and Characterization of Essential Pharmacophoric Elements within the SDZ PRI 053 Scaffold

The fundamental scaffold of this compound and its analogues is built upon a statine (B554654) core, a class of peptidomimetics that effectively mimic the transition state of peptide bond hydrolysis catalyzed by aspartic proteases like HIV protease. The essential pharmacophoric elements responsible for its inhibitory activity have been identified through extensive medicinal chemistry efforts.

A primary and indispensable feature is the hydroxyethylene moiety within the statine core. This group acts as a non-hydrolyzable transition-state isostere, with its hydroxyl group making critical hydrogen bond interactions with the catalytic aspartate residues (Asp25 and Asp125) in the active site of the HIV protease dimer. This interaction is fundamental to the inhibitory mechanism of this class of compounds.

Another key pharmacophoric element is the presence of hydrophobic groups that occupy the various subsites (S1, S2, S1', S2', etc.) of the enzyme's active site. The specific nature and arrangement of these hydrophobic moieties significantly influence the binding affinity and, consequently, the inhibitory potency of the analogues. For instance, the benzyl (B1604629) group, a common feature in this series, effectively occupies the S1 subsite, contributing to the compound's affinity for the enzyme.

Influence of the 2-Aminobenzylstatine Moiety on Binding Affinity and Inhibitory Potency

The aromatic ring of the benzyl group engages in favorable hydrophobic interactions within the S1 pocket, while the amino group can participate in hydrogen bonding interactions, further anchoring the inhibitor to the enzyme. The precise stereochemistry of the statine core is also critical for optimal positioning of the interacting groups within the active site.

The prototype compound incorporating the 2-aminobenzylstatine moiety demonstrated significant anti-HIV-1 activity. researchgate.net Subsequent derivatization of this core led to compounds with substantially improved antiviral efficacy, with the most potent derivatives exhibiting IC50 values in the low nanomolar range. nih.gov

Table 1: Antiviral Activity of Early 2-Aminobenzylstatine Derivatives

| Compound | Modification | Antiviral Activity (ED₅₀, nM) |

| Compound I | Prototype 2-aminobenzylstatine | 580 researchgate.net |

| Compound II | Introduction of a benzimidazole (B57391) moiety | 25 researchgate.net |

This table presents a summary of the antiviral activity of early compounds containing the 2-aminobenzylstatine moiety, highlighting the impact of further modifications on potency.

Systematic Modifications at the P2'-Position and their Impact on Antiviral Activity (e.g., (1S,2R)-1-amino-2-hydroxyindane)

Systematic modifications at the P2' position of the this compound scaffold have been a fruitful area of investigation for improving both antiviral activity and pharmacokinetic properties. A particularly noteworthy modification was the introduction of the (1S,2R)-1-amino-2-hydroxyindane moiety. This rigid, bicyclic structure was found to be an excellent surrogate for an amino acid amide at the P2' position.

The incorporation of the (1S,2R)-1-amino-2-hydroxyindane group in this compound resulted in a potent inhibitor of HIV-1 replication. This moiety is believed to confer a favorable conformation for binding to the S2' subsite of the protease, leading to enhanced inhibitory activity. The hydroxyl and amino groups of the indane moiety can form additional hydrogen bonds with the enzyme, further stabilizing the complex.

The antiviral activity of this compound was demonstrated across various cell lines, primary lymphocytes, and monocytes, with 50% effective dose (ED50) values ranging from 0.028 to 0.15 µM. This indicates the broad-spectrum anti-HIV-1 activity conferred by this specific P2' modification.

Structure-Activity Investigations of Modifications to the Carboxy Terminus of this compound Analogues

Investigations into modifications of the carboxy terminus of this compound and its analogues have revealed the significant impact of this region on both antiviral potency and oral bioavailability. Shortening and modifying the carboxy terminus led to the discovery of novel series of inhibitors with improved pharmacological profiles.

One key finding was that the introduction of a benzimidazole heterocycle into the inhibitor scaffold could dramatically increase antiviral activity. nih.gov However, this modification often came at the cost of reduced oral bioavailability. This highlights the delicate balance that must be achieved between optimizing for in vitro potency and maintaining favorable pharmacokinetic properties.

Further studies explored the replacement of the terminal amino acid amide with various functional groups. The aim was to reduce the peptide character of the inhibitors, thereby improving their metabolic stability and oral absorption. The successful incorporation of the (1S,2R)-1-amino-2-hydroxyindane moiety at the P2' position, which is part of the carboxy-terminal region of the inhibitor, is a prime example of this strategy.

Development of Novel Statine-Based Derivatives with Enhanced Efficacy

The SAR knowledge gained from studies on this compound and its analogues has paved the way for the development of novel statine-based derivatives with enhanced efficacy. A key strategy has been the combination of several beneficial structural modifications into a single molecule.

For instance, the introduction of an L-tert-leucine residue at the P2-position was found to significantly enhance oral bioavailability. When this modification was combined with the potent (1S,2R)-1-amino-2-hydroxyindan amide at the P2' position, it resulted in a compound with both high antiviral activity (IC50 = 250 nM) and a good pharmacokinetic profile.

The most potent derivatives emerging from these optimization efforts exhibited inhibitory activity against HIV-1 with IC50 values below 25 nM. nih.gov One particularly effective compound, designated as compound XI in a published series, inhibited the replication of several clinical HIV-1 isolates with IC50 values ranging from 8 to 23 nM. nih.gov

Table 2: Antiviral Potency of Optimized Statine-Based Derivatives

| Compound | Key Modifications | Antiviral Activity (IC₅₀, nM) |

| This compound | (1S,2R)-1-amino-2-hydroxyindane at P2' | 28 - 150 |

| Optimized Analogue | L-tert-leucine at P2, (1S,2R)-1-amino-2-hydroxyindan amide at P2' | 250 |

| Compound XI | Benzimidazole and other modifications | 8 - 23 nih.gov |

This table showcases the enhanced antiviral potency of novel statine-based derivatives resulting from systematic SAR studies, including this compound and further optimized compounds.

These findings underscore the power of systematic SAR studies in the rational design of antiviral agents. The detailed understanding of the pharmacophoric requirements of the HIV protease active site, derived from the study of this compound and its chemical analogues, has been instrumental in the development of highly potent and orally bioavailable HIV protease inhibitors.

Preclinical Pharmacological Characterization of Sdz Pri 053 in Non Human Models

In Vitro Binding and Dissociation Kinetics of SDZ PRI 053 with HIV-1 Proteinase

The primary mechanism of antiviral action for this compound has been demonstrated to be the inhibition of gag precursor protein processing, a critical step in the HIV-1 replication cycle researchgate.netresearchgate.netiiab.menih.gov. This compound exhibits potent inhibition of HIV-1 replication across various cell lines, including MT4, HUT78, MOLT4, and U937, as well as in primary lymphocytes and monocytes researchgate.net. Its 50% effective dose (ED50) against laboratory strains and clinical HIV-1 isolates ranges from 0.028 to 0.15 µM researchgate.netresearchgate.netiiab.menih.gov. Notably, this compound demonstrates high selectivity for HIV-1 and HIV-2 proteinases, with no detectable inhibition of other proteolytic enzymes such as pepsin, renin, cathepsins B, D, and G, trypsin, chymotrypsin, plasmin, thrombin, elastase, kallikrein, and aminopeptidase (B13392206) M at concentrations up to 10,000 nM researchgate.net. While effective against HIV-1, its inhibitory potency against HIV-2 proteinase and replication is lower, with ED50s for HIV-2 strains in MT4 cells being two to three times higher than for HIV-1 strains researchgate.net.

Pharmacokinetic Profiles of this compound in Animal Models (e.g., Mice, Rats, Dogs)

Pharmacokinetic studies of this compound have been conducted in several animal models, including female BALB/c mice, Wistar rats, and beagles, to assess its absorption, distribution, and elimination characteristics researchgate.net.

Research on Absorption Dynamics and Systemic Exposure

This compound demonstrates oral bioavailability in rodents ranging from 20% to 60%, with variability depending on the administered dose researchgate.netresearchgate.netiiab.menih.gov. This suggests a saturable first-pass effect, as oral bioavailability was observed to increase with higher doses researchgate.net. Following oral administration, maximal concentrations in blood (Cmax values) were measured. In mice, Cmax values of 12.3 µM, 9.0 µM, and 6.3 µM were observed after oral doses of 100 mg/kg, 50 mg/kg, and 25 mg/kg, respectively researchgate.net. In rats, Cmax values were notably lower for the same doses, reaching 4.2 µM, 2.5 µM, and 1 µM, respectively researchgate.net. In dogs, a Cmax approximately twofold higher than that observed in mice at a comparable dose was achieved researchgate.net.

Table 1: Peak Plasma Concentrations (Cmax) of this compound After Oral Administration

| Species | Oral Dose (mg/kg) | Cmax (µM) |

| Mice | 100 | 12.3 |

| Mice | 50 | 9.0 |

| Mice | 25 | 6.3 |

| Rats | 100 | 4.2 |

| Rats | 50 | 2.5 |

| Rats | 25 | 1.0 |

| Dogs | Comparable to mice | ~2x Mice Cmax |

Investigation of Distribution Patterns in Biological Tissues

While specific tissue distribution patterns (e.g., concentrations in various organs) were not detailed in the provided information, the volume of distribution at steady state (Vss) was determined following intravenous administration. For mice, the Vss was 1.1 liters/kg, and for rats, it was 0.9 liters/kg researchgate.net. The extent of plasma protein binding (discussed in Section 6.3) plays a significant role in drug distribution, as only the unbound fraction is generally considered pharmacologically active and capable of readily diffusing into tissues.

Characterization of Elimination Kinetics and Metabolic Fate

The elimination kinetics of this compound vary between species. Upon intravenous administration, the terminal elimination half-lives (t1/2) in blood were measured at 100 minutes in mice and 32 minutes in rats researchgate.netresearchgate.netiiab.menih.gov. The clearance (CL) rates were 7.7 ml/min·kg in mice and 21.0 ml/min·kg in rats researchgate.net. The higher clearance rate observed in rats compared to mice may contribute to the lower oral bioavailability seen in rats researchgate.net. While the exact metabolic fate and specific metabolites were not explicitly detailed, the compound undergoes elimination from the system researchgate.net.

Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration

| Species | IV Dose (mg/kg) | Clearance (CL, ml/min·kg) | Vss (liters/kg) | t1/2 (min) |

| Mice | 10 | 7.7 | 1.1 | 100 |

| Rats | 10 | 21.0 | 0.9 | 32 |

Extent of Plasma Protein Binding and its Implications for Research Models

This compound exhibits plasma protein binding, with levels of 82% at a concentration of 0.1 µM and 74% at 1 µM researchgate.net. The degree of plasma protein binding can influence a drug's efficacy and distribution, as the unbound fraction is generally responsible for pharmacological effects and tissue penetration. However, the original research questions the predictive value of in vitro protein binding data and antiviral activity in the presence of proteins in cell culture for efficacy in patients researchgate.net. Despite this, no difference in the 50% effective dose (ED50) for HIV-1 inhibition in MT4 cells was observed when assays were performed in the presence of 10% or 20% fetal calf serum researchgate.net.

Correlation of In Vitro and Ex Vivo Antiviral Efficacy with Preclinical Pharmacokinetics

A significant correlation was observed between the preclinical pharmacokinetic profiles of this compound and its in vitro and ex vivo antiviral efficacy researchgate.net. In mice, rats, and dogs, the blood levels of this compound remained substantially above the concentrations required to effectively block HIV replication in vitro for an extended period researchgate.netresearchgate.netiiab.menih.gov. Specifically, after oral administration of 30 mg/kg or 50 mg/kg, inhibitor levels in all three species stayed 2- to 50-fold above the 90% effective doses (ED90s) for clinical HIV-1 isolates in primary cells for at least an 8-hour duration researchgate.net. This sustained concentration above the effective dose in animal models underscores the potential for this compound to maintain its antiviral activity in vivo, supporting its consideration as a promising candidate for further development researchgate.netresearchgate.netiiab.menih.gov.

Advanced Research Methodologies Applied to the Study of Sdz Pri 053

Cellular Assays for Quantifying HIV-1 Replication Markers (e.g., p24 Antigen Production)

Cellular assays were extensively utilized to quantify the inhibitory effects of SDZ PRI 053 on HIV-1 replication. These assays primarily measured the production of the viral p24 antigen, a key marker of active viral replication, shed into the supernatant of infected cell cultures uni.lunih.govnih.gov.

This compound demonstrated potent antiviral activity across a range of cell lines and primary human cells. It effectively inhibited HIV-1 strain IIIB replication in T4 lymphocyte cell lines such as MT4, HUT78, and MOLT4, as well as in the monocytic cell line U937 nih.gov. Furthermore, its efficacy extended to primary T4 lymphocytes and primary monocytes, including a monocytotropic strain of HIV-1, BaL nih.gov. The compound exhibited consistent inhibition against various laboratory strains and clinical isolates of HIV-1, regardless of their geographic origin nih.gov. Notably, this compound was equally effective against both AZT-sensitive and AZT-resistant isolates of HIV-1 nih.gov.

The inhibitory potency was quantified by determining the 50% effective dose (ED50) and 90% effective dose (ED90) values. For HIV-1 strain IIIB in T4 lymphocyte cell lines, ED50s ranged from 0.058 to 0.12 µM, with corresponding ED90s from 0.13 to 0.24 µM nih.gov. In a broader spectrum of HIV-1 isolates tested in primary T4 lymphocytes and monocytes, ED50s ranged from 0.028 to 0.15 µM nih.govnih.gov. This compound also inhibited p24 antigen production by chronically infected cells, with an estimated ED50 of 2.4 µM in Jurkat/IIIB cells nih.gov. While potent against HIV-1, this compound exhibited less potency against HIV-2 proteinase and replication, with ED50s for HIV-2 strains being two to three times higher than those for HIV-1 strains in MT4 cells nih.gov. Importantly, cell proliferation was only impaired at concentrations 100- to 300-fold higher than the antivirally active concentrations, indicating a favorable selectivity index uni.lunih.govnih.gov.

Table 1: Antiviral Efficacy of this compound against HIV-1 Replication in Cellular Assays

| Cell Type/Strain | Replication Marker | ED50 (µM) | ED90 (µM) | Reference |

| MT4, HUT78, MOLT4 (HIV-1 IIIB) | p24 antigen | 0.058 - 0.12 | 0.13 - 0.24 | nih.gov |

| Primary T4 lymphocytes, monocytes (Clinical HIV-1 isolates) | p24 antigen | 0.028 - 0.15 | Not specified | nih.govnih.gov |

| Jurkat/IIIB (Chronic infection) | p24 antigen | 2.4 | Not specified | nih.gov |

| MT4 (HIV-2 strains) | p24 antigen | 2-3x higher than HIV-1 | Not specified | nih.gov |

Biochemical Assays for Direct Measurement of HIV-1 Proteinase Inhibition

Biochemical assays were fundamental in directly measuring the inhibitory effect of this compound on the HIV-1 proteinase enzyme. These in vitro enzymatic assays confirmed that this compound functions as a potent inhibitor of HIV-1 proteinase nih.gov. The HIV-1 proteinase used in these studies was expressed in Escherichia coli and subsequently purified to homogeneity nih.gov.

Studies demonstrated that this compound exhibits high selectivity for HIV-1 and HIV-2 proteinases, with no detectable inhibitory activity against other proteolytic enzymes nih.gov. Reversibility of inhibition was also assessed using purified HIV-1 proteinase, where enzyme activity was measured after extensive dialysis of the enzyme-inhibitor complex, confirming its mechanism of action nih.govresearchgate.net.

Immunoblotting and Proteomic Techniques for Analyzing Viral Protein Processing

Immunoblotting techniques were crucial in elucidating the precise mechanism by which this compound exerts its antiviral effect. The mechanism of antiviral action of this compound was definitively demonstrated to be the inhibition of gag precursor protein processing uni.lunih.govnih.govlabshare.cnportlandpress.com.

In the presence of this compound, viral particles isolated from the supernatants of treated cultures showed a dose-dependent shift from lower-molecular-weight mature capsid protein (p24) to higher-molecular-weight precursor polyproteins (p41 and p55) nih.gov. This phenomenon was analyzed by subjecting viral particles to SDS-polyacrylamide gel electrophoresis, followed by immunoblotting with anti-p24 antibodies uni.lu. The ED50 for this inhibition of gag precursor processing, determined by scanning of immunoblots, ranged from 1.0 to 3.0 µM nih.gov. This accumulation of immature precursor proteins confirmed that this compound interferes with the crucial proteolytic cleavage step mediated by HIV-1 proteinase, leading to the production of non-infectious viral particles uni.lunih.gov.

Development and Utilization of E. coli Cell-Based Screening Assays for Protease Inhibitors

Escherichia coli cell-based screening assays were developed and utilized to evaluate the potential in vivo activity of HIV protease inhibitors, including this compound researchgate.net. This assay system involved E. coli cells engineered to carry the plasmid pET9c-PR, which contains the gene for HIV-1 protease under the control of a T7-promoter researchgate.net. In this system, the toxic protease produced by the cells is counteracted by the presence of inhibitors researchgate.net. Provided that the inhibitors possess sufficient membrane permeability to enter the E. coli cytosol, their inhibitory action on the protease leads to accelerated cell growth, serving as a measurable indicator of activity researchgate.net.

This compound demonstrated strong inhibition of HIV-1 protease in this E. coli cell growth test labshare.cnresearchgate.net. This finding was significant as it indicated that this compound could successfully penetrate the bacterial cell membrane and effectively block the HIV protease within the cellular environment, a critical characteristic for potential therapeutic agents labshare.cnresearchgate.net.

Computational Chemistry and Molecular Modeling Approaches for Rational Design and SAR Prediction

Computational chemistry and molecular modeling approaches played an integral role in the rational design and structure-activity relationship (SAR) prediction during the development of HIV-1 proteinase inhibitors, including the series of compounds that led to this compound nih.gov. These sophisticated techniques were employed to guide the synthesis of compounds aimed at combining potent anti-HIV activity with favorable oral bioavailability uni.lunih.govnih.gov.

The rational design of HIV proteinase inhibitors, often supported by X-ray crystallography and molecular modeling, has been a key strategy in developing potent inhibitors of the viral protease nih.gov. While the specific detailed computational findings directly pertaining to the SAR of this compound itself are not extensively detailed in the primary literature available, the general application of these methodologies was fundamental to the iterative design process that yielded such effective compounds uni.lunih.gov. These approaches enable the prediction of binding conformations, interactions between ligands and protein binding sites, and the understanding of how structural features relate to biological activity iris-biotech.derjh.com.cnsigmaaldrich.com.

Advanced Imaging Techniques for Tracking Viral Replication in Research Models

While cellular assays and immunoblotting provided quantitative data on viral replication markers and protein processing, specific applications of advanced imaging techniques for tracking viral replication in research models directly pertaining to this compound were not detailed in the available scientific literature. Research on this compound primarily focused on biochemical and cellular assays to quantify its effects on viral replication and protein cleavage uni.lunih.govnih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for SDZ PRI 053, and how can reproducibility be ensured across experimental setups?

- Methodological Answer : To establish reproducibility, use a factorial experimental design to test variables like reaction temperature, catalysts, and solvent purity. Document protocols using standardized formats (e.g., IUPAC guidelines) and validate results via NMR and HPLC-MS characterization. Include negative controls and replicate trials to isolate confounding factors .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Combine spectroscopic (FTIR, UV-Vis) and chromatographic (HPLC, GC-MS) methods for structural elucidation. Use differential scanning calorimetry (DSC) for thermal stability analysis and X-ray crystallography for 3D conformation. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers design a robust literature review framework to identify gaps in this compound’s pharmacological profile?

- Methodological Answer : Apply systematic review protocols (PRISMA guidelines) with Boolean search terms across databases (PubMed, SciFinder). Categorize findings by biological targets (e.g., enzyme inhibition, receptor binding) and use citation mapping tools (VOSviewer) to highlight understudied mechanisms .

Advanced Research Questions

Q. What statistical frameworks are appropriate for resolving contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer : Employ meta-analysis with random-effects models to account for inter-study variability. Use sensitivity analysis to assess outlier influence and subgroup stratification (e.g., cell lines vs. in vivo models). Bayesian hierarchical models can quantify uncertainty in dose-response relationships .

Q. How can in silico methods be integrated with experimental data to predict this compound’s off-target interactions?

- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with machine learning (QSAR models) trained on ChEMBL datasets. Validate predictions via high-throughput screening assays and SPR-based binding kinetics. Use cheminformatics pipelines (KNIME) to prioritize candidates for experimental validation .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

- Methodological Answer : Implement double-blinded, randomized designs with stratified animal cohorts. Use power analysis to determine sample sizes and pre-register protocols (e.g., on Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known). Include sham controls and orthogonal assays (e.g., Western blot alongside ELISA) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.